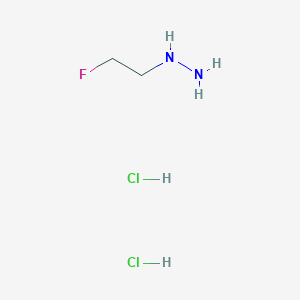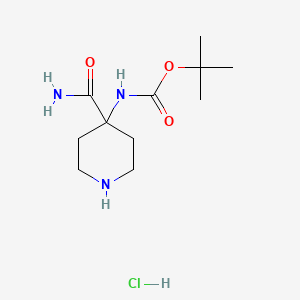
(2-Fluoroethyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H8ClFN2. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties. The compound is typically available as a powder and is known for its reactivity and versatility in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)hydrazine dihydrochloride typically involves the reaction of 2-fluoroethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoroethylamine+Hydrazine+Hydrochloric Acid→(2-Fluoroethyl)hydrazine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various hydrazine derivatives, substituted ethyl compounds, and oxidized products. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(2-Fluoroethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoroethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloroethyl)hydrazine dihydrochloride
- (2-Bromoethyl)hydrazine dihydrochloride
- (2-Iodoethyl)hydrazine dihydrochloride
Uniqueness
(2-Fluoroethyl)hydrazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its halogenated counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
2-fluoroethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENAIJRWOPGRRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-60-8 |
Source


|
| Record name | (2-fluoroethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2374860.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
